Receptor Binding Affinity: Broad-Spectrum Profile vs. CRF1-Selective Antagonists
α-helical CRH (9-41) exhibits a non-selective binding profile with measurable affinity for both CRF1 and CRF2 receptors, contrasting with the high CRF1 selectivity of non-peptide antagonists like antalarmin. Its Ki values at human CRF1, rat CRF2α, and mouse CRF2β are 17 nM, 5 nM, and 0.97 nM, respectively . This is in contrast to antalarmin, which has a reported Ki of 1-2.7 nM for human CRF1 but negligible affinity for CRF2 .
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | CRF1: 17; CRF2α (rat): 5; CRF2β (mouse): 0.97 |
| Comparator Or Baseline | Antalarmin: CRF1 ~1-2.7; CRF2: Negligible |
| Quantified Difference | Approximately 10-fold lower affinity for CRF1, but significant CRF2 binding vs. negligible for antalarmin. |
| Conditions | Radioligand binding assays using cloned human, rat, and mouse receptors expressed in cell lines. |
Why This Matters
This broad-spectrum binding makes α-helical CRH (9-41) the preferred tool for experiments where dual CRF1/CRF2 antagonism is required, or where the specific receptor subtype mediating an effect is unknown.
